

Application Note: Mass Spectrometry Analysis of 6-Ethyl-4-methoxy-2-pyranone

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Compound of Interest

Compound Name: 6-Ethyl-4-methoxy-2-pyranone

Cat. No.: B025070

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Introduction

6-Ethyl-4-methoxy-2-pyranone is a substituted α -pyrone, a class of heterocyclic compounds with diverse biological activities and applications in pharmaceuticals and natural products. Accurate and reliable analytical methods for the identification and quantification of this compound are essential for research, development, and quality control. This application note provides detailed protocols for the analysis of **6-Ethyl-4-methoxy-2-pyranone** using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methodologies are intended for researchers, scientists, and drug development professionals.

Chemical Properties

Property	Value	Reference
Chemical Formula	C ₈ H ₁₀ O ₃	[1][2]
Molecular Weight	154.16 g/mol	[1][2][3]
CAS Number	106950-13-4	[1][2][4]
Appearance	White to off-white solid	
Solubility	Soluble in methanol, ethanol, acetonitrile, and other common organic solvents.	

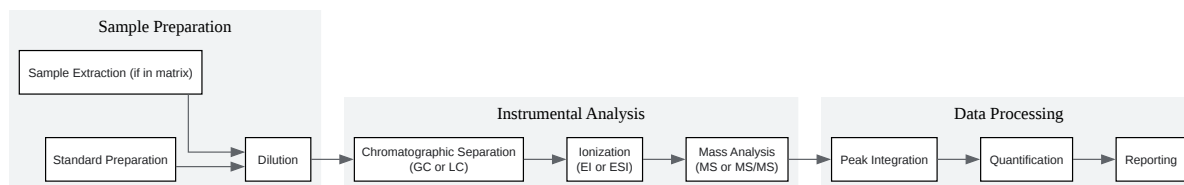
Predicted Mass Spectrometry Fragmentation

The fragmentation of **6-Ethyl-4-methoxy-2-pyranone** under electron ionization (EI) is predicted to proceed through several key pathways, primarily involving the loss of the ethyl and methoxy groups, as well as cleavage of the pyranone ring. The proposed major fragments are summarized in the table below. The molecular ion (M⁺) is expected at m/z 154.

m/z	Proposed Fragment Ion	Proposed Fragmentation Pathway
154	[C ₈ H ₁₀ O ₃] ⁺	Molecular Ion (M ⁺)
139	[C ₇ H ₇ O ₃] ⁺	Loss of a methyl radical (•CH ₃) from the methoxy group.
125	[C ₇ H ₉ O ₂] ⁺	Loss of an ethyl radical (•C ₂ H ₅).
123	[C ₇ H ₇ O ₂] ⁺	Loss of a methoxy radical (•OCH ₃).
111	[C ₆ H ₇ O ₂] ⁺	Loss of the ethyl group followed by the loss of a carbonyl group (CO).
97	[C ₅ H ₅ O ₂] ⁺	Cleavage of the pyranone ring.
69	[C ₄ H ₅ O] ⁺	Further fragmentation of the pyranone ring.

Experimental Workflow

The general workflow for the mass spectrometry analysis of **6-Ethyl-4-methoxy-2-pyranone** is depicted below.



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*Experimental workflow for the analysis of **6-Ethyl-4-methoxy-2-pyranone**.*

Protocols

Protocol 1: GC-MS Analysis

This protocol is suitable for the qualitative and quantitative analysis of **6-Ethyl-4-methoxy-2-pyranone** in relatively clean samples.

1. Materials and Reagents

- **6-Ethyl-4-methoxy-2-pyranone** standard ($\geq 97\%$ purity)
- Methanol (HPLC grade)
- 2 mL autosampler vials with caps

2. Standard Preparation

- Prepare a stock solution of **6-Ethyl-4-methoxy-2-pyranone** at a concentration of 1 mg/mL in methanol.
- Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards ranging from 1 $\mu\text{g/mL}$ to 100 $\mu\text{g/mL}$.
- Transfer the standards to autosampler vials.

3. GC-MS Instrumentation and Conditions

Parameter	Setting
Gas Chromatograph	
Column	DB-5ms (30 m x 0.25 mm, 0.25 μ m) or equivalent
Injection Volume	1 μ L
Inlet Temperature	250°C
Injection Mode	Splitless
Carrier Gas	Helium
Flow Rate	1.0 mL/min
Oven Program	Initial temperature 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Source Temperature	230°C
Quadrupole Temperature	150°C
Scan Range	m/z 40-400

4. Data Analysis

- Identify the peak for **6-Ethyl-4-methoxy-2-pyranone** based on its retention time and mass spectrum.
- Integrate the peak area of the molecular ion (m/z 154) or a characteristic fragment ion.
- Construct a calibration curve by plotting the peak area against the concentration of the standards.

- Determine the concentration of **6-Ethyl-4-methoxy-2-pyranone** in unknown samples using the calibration curve.

Protocol 2: LC-MS/MS Analysis

This protocol provides higher sensitivity and selectivity, making it suitable for the analysis of **6-Ethyl-4-methoxy-2-pyranone** in complex matrices.

1. Materials and Reagents

- **6-Ethyl-4-methoxy-2-pyranone** standard ($\geq 97\%$ purity)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- 2 mL autosampler vials with caps

2. Standard and Sample Preparation

- Prepare a stock solution of **6-Ethyl-4-methoxy-2-pyranone** at 1 mg/mL in acetonitrile.
- Prepare calibration standards by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to final concentrations ranging from 1 ng/mL to 1000 ng/mL.
- For samples in complex matrices, a suitable extraction method such as solid-phase extraction (SPE) may be required.

3. LC-MS/MS Instrumentation and Conditions

Parameter	Setting
Liquid Chromatograph	
Column	C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Gradient	5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 µL
Mass Spectrometer	
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	120°C
Desolvation Temperature	350°C
MS/MS Transitions	
Precursor Ion (m/z)	155.07 ([M+H] ⁺)
Product Ions (m/z)	127.07, 99.04
Collision Energy	Optimized for each transition

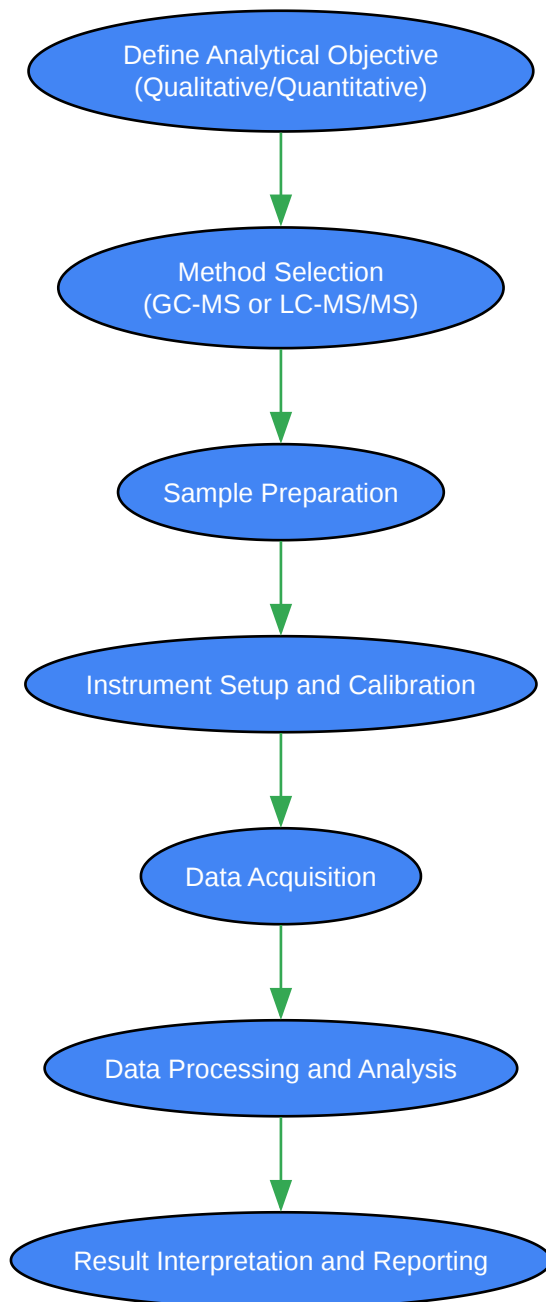
4. Data Analysis

- Monitor the specified MS/MS transitions.
- Integrate the peak areas for the transitions.

- Construct a calibration curve and determine the concentration in unknown samples as described for the GC-MS method.

Logical Relationship of Analytical Steps

The following diagram illustrates the logical progression of the analytical process.



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Logical flow of the mass spectrometry analysis process.

Conclusion

The protocols described in this application note provide robust and reliable methods for the mass spectrometry analysis of **6-Ethyl-4-methoxy-2-pyranone**. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. These methods serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

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